

An In-depth Technical Guide to 3,5-Dibromopyridine-4-carboxylic acid

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Compound of Interest

Compound Name: 3,5-Dibromopyridine-4-carboxylic acid

Cat. No.: B083429

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CAS Number: 13958-91-3

This technical guide provides a comprehensive overview of **3,5-Dibromopyridine-4-carboxylic acid**, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document collates available data on its chemical and physical properties, outlines relevant experimental protocols for related compounds, and illustrates its synthetic utility.

Chemical and Physical Properties

3,5-Dibromopyridine-4-carboxylic acid is a pyridine derivative featuring bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 4 position.^[1] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.^[1]

Compound Identification

Identifier	Value
IUPAC Name	3,5-dibromopyridine-4-carboxylic acid
Synonyms	3,5-Dibromoisonicotinic acid, 3,5-Dibromo-4-pyridinecarboxylic acid[1]
CAS Number	13958-91-3[2]
Molecular Formula	C ₆ H ₃ Br ₂ NO ₂ [2]
Molecular Weight	280.90 g/mol [2]
SMILES	OC(=O)c1c(Br)cncc1Br[2]
InChI Key	LRKLXFGPVUZEDK-UHFFFAOYSA-N

Physicochemical Data

A summary of the available physicochemical data is presented below. A notable discrepancy exists in the reported melting point values from different suppliers, which may be due to differences in purity or crystalline form.

Property	Value	Source(s)
Melting Point	218-223 °C	
62-64 °C	[1]	
Boiling Point	409.99 °C at 760 mmHg	[1]
Density	2.202 g/cm ³	[1]
Flash Point	201.755 °C	[1]
Form	Solid	

Spectroscopic Data

Detailed experimental spectra for **3,5-Dibromopyridine-4-carboxylic acid** are not readily available in the public domain. However, based on its structure, the following characteristic spectroscopic features can be anticipated.

Spectroscopy	Feature	Expected Chemical Shift / Frequency Range
^1H NMR	Pyridine protons (H-2, H-6)	δ 8.5-9.0 ppm (singlet or two distinct signals)
Carboxylic acid proton (-COOH)	δ 10-13 ppm (broad singlet)	
^{13}C NMR	Carbonyl carbon (-COOH)	δ 160-180 ppm
Brominated pyridine carbons (C-3, C-5)	δ 110-130 ppm	
Pyridine carbons (C-2, C-6)	δ 145-155 ppm	
Pyridine carbon (C-4)	δ 140-150 ppm	
FT-IR	O-H stretch (carboxylic acid)	2500-3300 cm^{-1} (very broad) [3][4]
C=O stretch (carbonyl)	1690-1760 cm^{-1} (strong)[3]	
C-O stretch	1210-1320 cm^{-1} [3]	
C=C, C=N stretches (aromatic ring)	1400-1600 cm^{-1}	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dibromopyridine-4-carboxylic acid** is not available in the reviewed literature, protocols for the synthesis of its direct precursor, 3,5-dibromopyridine, and the transformation of related compounds are instructive.

Synthesis of 3,5-Dibromopyridine (Precursor)

This protocol describes the synthesis of the precursor 3,5-dibromopyridine from pyridine.[5]

Materials:

- Pyridine

- Concentrated sulfuric acid (98%)
- Thionyl chloride
- Bromine
- Methanol

Procedure:

- To a reaction vessel, add 100g of pyridine, 100g of concentrated sulfuric acid, and 300g of thionyl chloride.
- Heat the mixture to reflux.
- Under reflux, add 550g of bromine dropwise over a period of 10 hours.
- Increase the temperature to 130°C and monitor the reaction for the cessation of red-brown gas evolution, indicating completion.
- Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.
- Collect the crude product. It can be purified by recrystallization from methanol to yield pure 3,5-dibromopyridine (reported yield ~82%).^[5]

Synthesis of 3,5-Dibromo-4-iodopyridine from a Related Precursor

This protocol demonstrates a synthetic transformation of a related aminopyridine, which can inform potential routes from a carboxylated precursor. This involves a diazotization reaction followed by iodination.^[6]

Materials:

- 3,5-Dibromo-4-aminopyridine
- Hydrobromic acid (48%)

- Sodium nitrite
- Chloroform
- Sodium hydroxide solution (10% and 5%)
- Saturated saline solution
- Anhydrous sodium sulfate

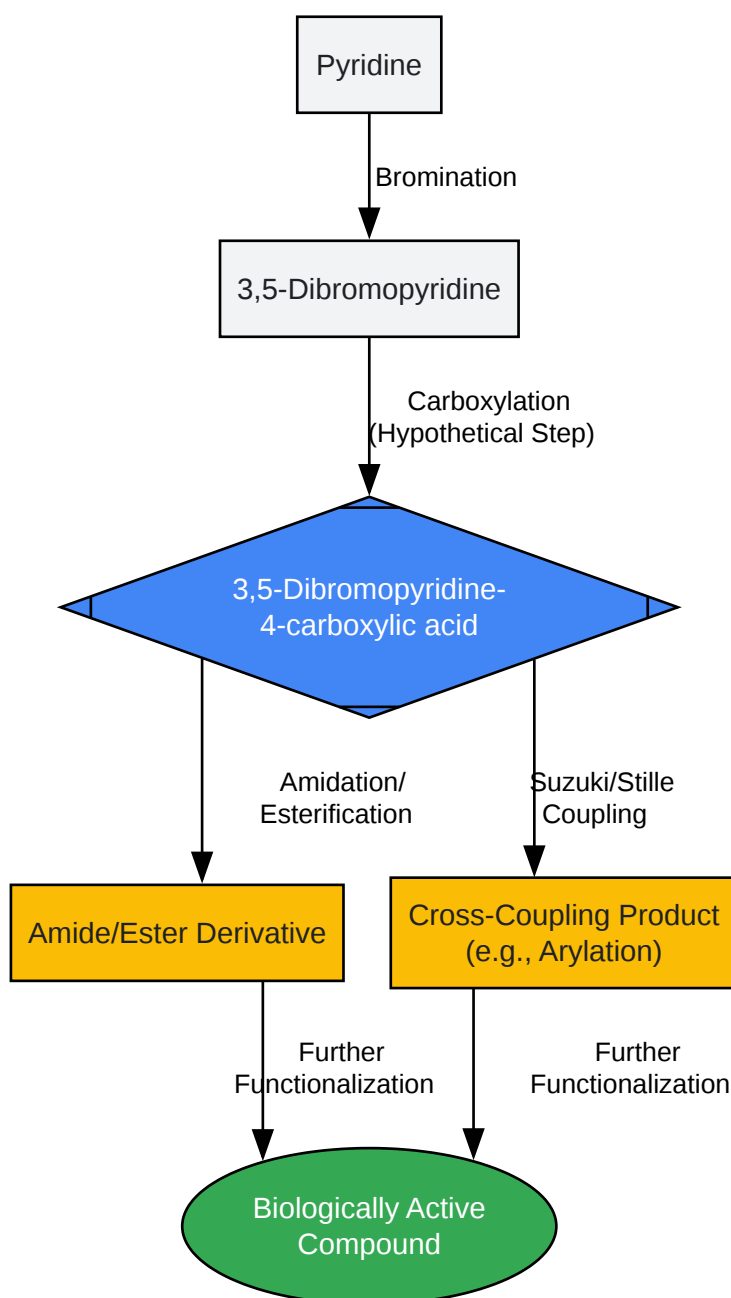
Procedure:

- Dissolve 3,5-dibromo-4-aminopyridine in 48% hydrobromic acid at 25°C in a three-necked flask.
- Cool the flask in an ice-salt bath.
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining a temperature between 0-5°C.
- After the addition is complete, continue stirring at this temperature for 1 hour.
- Remove the ice-salt bath and stir the reaction mixture at room temperature overnight.
- Pour the reaction solution into ice water and stir.
- Neutralize the solution to pH 6.2 with 10% aqueous sodium hydroxide.
- Extract the product with chloroform twice.
- Combine the organic extracts and adjust the pH to 7.5 with 5% aqueous sodium hydroxide.
- Wash the organic layer once with saturated saline, then dry over anhydrous sodium sulfate.
- Filter and remove the solvent by rotary evaporation to obtain the crude product.

Synthetic Utility and Workflow

3,5-Dibromopyridine-4-carboxylic acid is a valuable intermediate in organic synthesis, particularly for introducing a substituted pyridine moiety into larger molecules. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Stille), and the carboxylic acid group can be converted to esters, amides, or other functional groups.

The following diagram illustrates a logical workflow for the synthesis and application of **3,5-Dibromopyridine-4-carboxylic acid** in a drug discovery context.



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Caption: Synthetic workflow of **3,5-Dibromopyridine-4-carboxylic acid**.

Biological Activity Context

While specific biological activities for **3,5-Dibromopyridine-4-carboxylic acid** have been investigated, detailed public data is scarce.^[1] However, the broader class of pyridine and quinoline carboxylic acid derivatives is known to exhibit a wide range of biological effects. For example, various substituted quinoline carboxylic acids have been designed and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, making it a target for anticancer and anti-inflammatory drugs.^[7] The structural motifs present in **3,5-Dibromopyridine-4-carboxylic acid** make it a candidate for incorporation into screening libraries for various therapeutic targets.

Safety Information

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

Hazard Information	Details	Source(s)
Signal Word	Danger	
Hazard Codes (GHS)	H302, H315, H319, H334, H335	
Hazard Statements	Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.	
Precautionary Codes	P261, P305 + P351 + P338, P342 + P311	
Hazard Classifications	Acute Toxicity (Oral, Cat. 4), Eye Irritation (Cat. 2), Respiratory Sensitization (Cat. 1), Skin Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3)	
Storage Class	11 - Combustible Solids	

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References

- 1. Cas 13958-91-3,3,5-Dibromopyridine-4-carboxylic acid | lookchem [lookchem.com]
- 2. 3,5-Dibromopyridine-4-carboxylic acid (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]
- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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